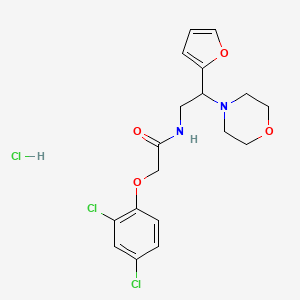
C18H21Cl3N2O4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the molecular formula C18H21Cl3N2O4 is a complex organic molecule This compound is characterized by the presence of multiple functional groups, including chlorinated aromatic rings, amine groups, and ester functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of C18H21Cl3N2O4 typically involves multi-step organic reactions. One common synthetic route includes the chlorination of an aromatic precursor, followed by the introduction of amine and ester groups through nucleophilic substitution and esterification reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors can also be employed to enhance the production rate and ensure consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
C18H21Cl3N2O4: undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
C18H21Cl3N2O4: has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which C18H21Cl3N2O4 exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to alterations in cellular pathways and biological processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
C18H21Cl2N2O4: A similar compound with one less chlorine atom.
C18H21Cl3N2O3: A compound with one less oxygen atom.
C18H21Cl3N3O4: A compound with an additional nitrogen atom.
Uniqueness
C18H21Cl3N2O4: is unique due to its specific combination of functional groups and molecular structure, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C18H21Cl3N2O4 |
|---|---|
Peso molecular |
435.7 g/mol |
Nombre IUPAC |
2-(2,4-dichlorophenoxy)-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]acetamide;hydrochloride |
InChI |
InChI=1S/C18H20Cl2N2O4.ClH/c19-13-3-4-16(14(20)10-13)26-12-18(23)21-11-15(17-2-1-7-25-17)22-5-8-24-9-6-22;/h1-4,7,10,15H,5-6,8-9,11-12H2,(H,21,23);1H |
Clave InChI |
JORPABSPBHGRAR-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C(CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C3=CC=CO3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


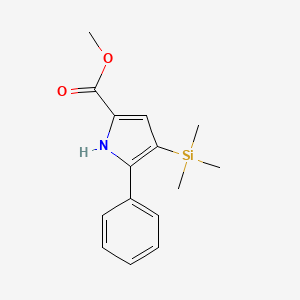
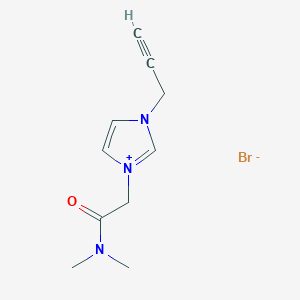

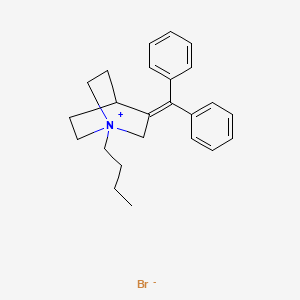
![7-Isoquinolinecarboxamide, 2-[3-(2,4-dimethoxyphenyl)-2-(4-fluorophenyl)-1-oxo-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy-](/img/structure/B12638739.png)
![[4-(Pyridin-4-ylamino)phenyl]boronic acid](/img/structure/B12638746.png)
![2-(9H-carbazol-4-yloxy)-4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]benzoic acid](/img/structure/B12638748.png)
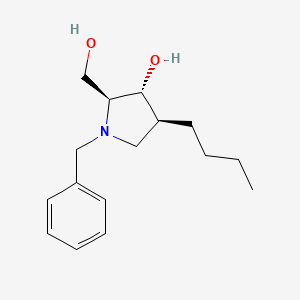

![7-Isoquinolinecarboxamide, 2-[3-(2,4-difluorophenyl)-2-(4-fluorophenyl)-1-oxo-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy-](/img/structure/B12638758.png)
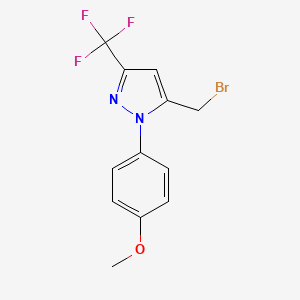
![3-[2-(Methylsulfanyl)anilino]-1-phenylbut-2-en-1-one](/img/structure/B12638778.png)
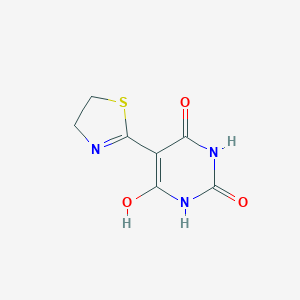
![N-([1,1'-Biphenyl]-3-yl)-N-[4-(trifluoromethyl)phenyl]perylen-3-amine](/img/structure/B12638781.png)
